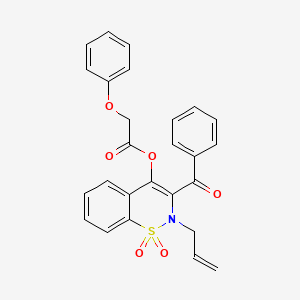![molecular formula C20H22BrN3O3S B3621313 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3621313.png)
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA
概要
説明
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
科学的研究の応用
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. Its unique structure allows it to modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
3-Bromo-4-methoxybenzaldehyde: Used as an intermediate in organic synthesis.
3-Bromo-4-methoxybenzonitrile: Employed in the preparation of pharmaceutical intermediates.
Uniqueness
3-(3-BROMO-4-ETHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its combination of a bromine atom, an ethoxy group, and a morpholine ring, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-2-27-18-8-7-14(13-15(18)21)19(25)23-20(28)22-16-5-3-4-6-17(16)24-9-11-26-12-10-24/h3-8,13H,2,9-12H2,1H3,(H2,22,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHPWTQDDYYWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3621237.png)
![(4-BROMOPHENYL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3621245.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3621252.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3621257.png)
![4,5-DIMETHOXY-2-NITRO-N-[4-(4-TOLUIDINOSULFONYL)PHENYL]BENZAMIDE](/img/structure/B3621268.png)

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B3621280.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide](/img/structure/B3621298.png)
![N-[4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3621305.png)
![3,4-dichloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3621316.png)
![N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3621324.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B3621332.png)

![methyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B3621343.png)
